molecular formula C12H24O3Si B8208410 tert-butyl (tert-butyldimethylsilyl)glyoxylate CAS No. 852447-17-7

tert-butyl (tert-butyldimethylsilyl)glyoxylate

Cat. No.: B8208410
CAS No.: 852447-17-7
M. Wt: 244.40 g/mol
InChI Key: GGYHTNUVBJRLDM-UHFFFAOYSA-N
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Description

tert-butyl (tert-butyldimethylsilyl)glyoxylate is an organic compound that features both tert-butyl and tert-butyldimethylsilyl groups. These groups are known for their steric bulk, which can influence the reactivity and stability of the compound. This compound is often used in organic synthesis, particularly in the protection of functional groups and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(tert-butyldimethylsilyl)-2-oxoacetate typically involves the reaction of tert-butyl 2-oxoacetate with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyl group is introduced to protect the oxo group, enhancing the compound’s stability under various reaction conditions .

Industrial Production Methods

Industrial production of tert-butyl 2-(tert-butyldimethylsilyl)-2-oxoacetate follows similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (tert-butyldimethylsilyl)glyoxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: TBAF in tetrahydrofuran (THF)

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Removal of the silyl group to yield the free oxo compound

Scientific Research Applications

Mechanism of Action

The mechanism by which tert-butyl 2-(tert-butyldimethylsilyl)-2-oxoacetate exerts its effects involves the protection of the oxo group by the tert-butyldimethylsilyl group. This protection prevents unwanted side reactions, allowing for selective transformations. The silyl group can be removed by nucleophilic attack, typically using fluoride ions, which leads to the formation of a pentavalent silicon intermediate that rapidly decomposes to yield the free oxo compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl (tert-butyldimethylsilyl)glyoxylate is unique due to the combination of the bulky tert-butyl and tert-butyldimethylsilyl groups, which provide enhanced stability and selective reactivity. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial .

Properties

IUPAC Name

tert-butyl 2-[tert-butyl(dimethyl)silyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3Si/c1-11(2,3)15-9(13)10(14)16(7,8)12(4,5)6/h1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYHTNUVBJRLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852447-17-7
Record name 852447-17-7
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